1,4-Dichloro-5-fluorophthalazine
Overview
Description
1,4-Dichloro-5-fluorophthalazine is a heterocyclic aromatic compound with the molecular formula C8H3Cl2FN2. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phthalazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-5-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorophthalazine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like potassium fluoride. The reaction is carried out at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-5-fluorophthalazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phthalazine derivatives.
Oxidation: Formation of phthalazine dioxides.
Reduction: Formation of partially or fully reduced phthalazine derivatives.
Scientific Research Applications
1,4-Dichloro-5-fluorophthalazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms
Mechanism of Action
The mechanism of action of 1,4-dichloro-5-fluorophthalazine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and chlorine atoms play a crucial role in enhancing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorophthalazine: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
5-Fluorophthalazine: Contains only the fluorine atom, which affects its chemical reactivity and biological activity.
1,4-Dichloro-5-bromophthalazine: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications
Uniqueness
1,4-Dichloro-5-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity in nucleophilic substitution reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
1,4-dichloro-5-fluorophthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN2/c9-7-4-2-1-3-5(11)6(4)8(10)13-12-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGXMZANOVUXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732393 | |
Record name | 1,4-Dichloro-5-fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23928-47-4 | |
Record name | 1,4-Dichloro-5-fluorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.